molecular formula C9H15N3S B14252146 5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 375824-89-8

5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B14252146
CAS No.: 375824-89-8
M. Wt: 197.30 g/mol
InChI Key: FZZDBLACNPJFBX-UHFFFAOYSA-N
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Description

5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
  • 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine

Uniqueness

5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets compared to its analogs .

Properties

CAS No.

375824-89-8

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

5,6,6-trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C9H15N3S/c1-9(2)4-6-7(5-12(9)3)13-8(10)11-6/h4-5H2,1-3H3,(H2,10,11)

InChI Key

FZZDBLACNPJFBX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CN1C)SC(=N2)N)C

Origin of Product

United States

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